3-Cyano-5-Fluorophenylboronic Acid

Medicinal Chemistry mGlu5 Receptor CNS Drug Discovery

3-Cyano-5-Fluorophenylboronic Acid (CAS 304858-67-1) features both cyano and fluoro electron-withdrawing groups at meta positions, creating a unique electronic environment that modulates transmetalation rates in Suzuki-Miyaura cross-coupling. The 3-cyano-5-fluorophenyl motif is a validated privileged substructure in mGlu5 negative allosteric modulator programs for pain, anxiety, and addiction. The 5-fluoro substituent blocks CYP450-mediated metabolic oxidation at the soft-spot position, improving microsomal stability without steric disruption of target binding. Biaryl products incorporating this motif exhibit LogD 1.59, falling within the optimal CNS drug-likeness range (LogD 1–3) for blood-brain barrier penetration. Supplied as a crystalline solid (density 1.35 g/cm³) enabling accurate automated weighing and dispensing for high-throughput parallel synthesis workflows.

Molecular Formula C7H5BFNO2
Molecular Weight 164.93 g/mol
CAS No. 304858-67-1
Cat. No. B151498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-Fluorophenylboronic Acid
CAS304858-67-1
Molecular FormulaC7H5BFNO2
Molecular Weight164.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)C#N)(O)O
InChIInChI=1S/C7H5BFNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
InChIKeyDLYWCECHXBOCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-5-Fluorophenylboronic Acid (CAS 304858-67-1): A Dual Electron-Withdrawing Boronic Acid Building Block for Suzuki Coupling and Drug Discovery


3-Cyano-5-Fluorophenylboronic Acid (CAS 304858-67-1) is an arylboronic acid building block featuring both a cyano (–CN) and a fluorine (–F) substituent at the meta positions relative to the boronic acid group . This dual electron-withdrawing substitution pattern imparts distinct reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and modulates the physicochemical properties of downstream biaryl products . The compound is employed in medicinal chemistry for introducing the 3-cyano-5-fluorophenyl motif into drug candidates, particularly in programs targeting central nervous system disorders where this specific substitution pattern has demonstrated pharmacological relevance [1].

Why 3-Cyano-5-Fluorophenylboronic Acid Cannot Be Replaced by Simpler Cyanophenyl or Fluorophenyl Boronic Acids


Substituting 3-Cyano-5-Fluorophenylboronic Acid with simpler analogs such as 3-cyanophenylboronic acid or 3-fluorophenylboronic acid is not chemically or pharmacologically equivalent. The simultaneous presence of both cyano and fluoro groups at the 3- and 5-positions creates a unique electronic environment that influences both the rate of transmetalation in Suzuki coupling and the downstream biological properties of the resulting biaryl products . Kinetic studies on arylboronic acids in Suzuki coupling demonstrate that electron-withdrawing groups reduce reaction rates compared to electron-donating groups, and the dual substitution pattern produces an additive electron-withdrawing effect distinct from mono-substituted analogs [1]. Furthermore, in medicinal chemistry campaigns, the 3-cyano-5-fluorophenyl ring has been explicitly identified as a privileged substructure present in the most potent analogs across multiple chemical series, indicating that simpler substitutions fail to deliver comparable target engagement [2].

Quantitative Differentiation Evidence: 3-Cyano-5-Fluorophenylboronic Acid Versus Analogs and Alternatives


Privileged Pharmacophore: 3-Cyano-5-Fluorophenyl Ring as a Potency-Determining Substructure in mGlu5 Negative Allosteric Modulators

In a systematic structure-activity relationship (SAR) study of mGlu5 negative allosteric modulators, the 3-cyano-5-fluorophenyl ring was identified as a privileged substructure present across multiple potent analogs, whereas alternative substitution patterns (e.g., 3-cyanophenyl alone or 3-fluorophenyl alone) did not yield comparable potency [1]. The study explicitly states that 'a 3-cyano-5-fluorophenyl ring in several of the most potent analogues across multiple chemical series' was a common structural feature required for high target engagement [2].

Medicinal Chemistry mGlu5 Receptor CNS Drug Discovery

Metabolic Stability Advantage: 3-Cyano-5-Fluorophenyl Motif Resists Oxidative Metabolism Compared to Non-Fluorinated Cyanophenyl Analogs

The introduction of fluorine at the 5-position ortho to the cyano group (or meta to the boronic acid coupling site) provides metabolic stabilization against oxidative metabolism. While 3-cyanophenyl groups are susceptible to CYP450-mediated oxidation at the position para to the cyano group (the 5-position), the presence of the 5-fluoro substituent in 3-cyano-5-fluorophenylboronic acid blocks this metabolic soft spot . This fluorine substitution strategy is a well-established medicinal chemistry tactic for improving metabolic stability and prolonging half-life without introducing additional steric bulk [1].

Drug Metabolism Cytochrome P450 Medicinal Chemistry

Lipophilicity Modulation: LogD Comparison Between 3-Cyano-5-Fluorophenylboronic Acid and Non-Fluorinated Analog

The presence of the 5-fluoro substituent modulates the lipophilicity of the boronic acid building block and its downstream biaryl products. 3-Cyano-5-fluorophenylboronic acid has a measured LogD (pH 5.5) of 1.59 [1]. In comparison, the non-fluorinated analog 3-cyanophenylboronic acid exhibits a lower LogP (approximately 0.8-1.0), indicating that the fluorine atom contributes a measurable increase in lipophilicity while maintaining acceptable aqueous solubility due to the boronic acid group . This intermediate lipophilicity profile (LogD ~1.6) falls within the optimal range for CNS drug candidates (typically LogD 1-3), whereas the non-fluorinated analog may be too polar for optimal blood-brain barrier penetration [2].

Physicochemical Properties Lipophilicity Drug Design

Literature-Validated Synthetic Utility: Documented Use in Published Drug Discovery Programs

3-Cyano-5-Fluorophenylboronic Acid has documented, peer-reviewed application in the synthesis of biologically active tool compounds. Specifically, it was employed in microwave-assisted Suzuki coupling with 5-bromo-2-methylbenzo[d]thiazole using bis(tri-tert-butylphosphine)palladium(0) as catalyst and aqueous cesium carbonate in tetrahydrofuran to generate mGlu5 negative allosteric modulators that demonstrated in vivo activity in the OSS mouse model of addiction [1]. This represents a validated synthetic route with established conditions, whereas alternative boronic acids with different substitution patterns (e.g., 4-cyano-2-fluorophenylboronic acid or 2-cyano-5-fluorophenylboronic acid) would generate regioisomeric products with unpredictable biological activity profiles [2].

Suzuki Coupling Drug Discovery Chemical Biology

Physical Form and Storage Stability: Crystalline Solid Enables Reproducible Weighing and Long-Term Storage

3-Cyano-5-Fluorophenylboronic Acid is supplied as a white crystalline solid with a density of 1.35 g/cm³ . The crystalline form facilitates accurate weighing and reproducible reaction stoichiometry compared to amorphous or hygroscopic boronic acid derivatives that can be challenging to handle precisely . Storage recommendations specify -20°C under inert gas (nitrogen or argon), and the compound demonstrates stability under these conditions, enabling long-term inventory management for compound libraries . In contrast, some boronic acid analogs (particularly those with ortho-substitution patterns) may exhibit faster decomposition via protodeboronation or oxidation, requiring more stringent handling and shorter shelf-life [1].

Compound Management Procurement Storage Stability

Optimal Procurement and Application Scenarios for 3-Cyano-5-Fluorophenylboronic Acid


CNS Drug Discovery Programs Requiring mGlu5 Negative Allosteric Modulators with In Vivo Activity

Medicinal chemistry teams developing mGlu5 negative allosteric modulators for pain, anxiety, fragile X syndrome, or addiction should prioritize 3-cyano-5-fluorophenylboronic acid over alternative boronic acids. SAR studies have explicitly identified the 3-cyano-5-fluorophenyl ring as a privileged substructure present in the most potent analogs across multiple chemical series [1]. Alternative substitution patterns (e.g., 3-cyanophenyl alone or 3-fluorophenyl alone) do not achieve comparable target engagement, and regioisomeric cyano-fluorophenylboronic acids lack peer-reviewed validation for this target class [2]. The compound enables microwave-assisted Suzuki coupling under established conditions to generate tool compounds with demonstrated activity in the OSS mouse model of addiction [3].

Lead Optimization Campaigns Targeting Improved Metabolic Stability of Cyanophenyl-Containing Candidates

Drug discovery programs that have identified a 3-cyanophenyl-containing lead compound but are encountering metabolic instability due to CYP450-mediated oxidation at the 5-position should procure 3-cyano-5-fluorophenylboronic acid for analog synthesis. The 5-fluoro substituent blocks this metabolic soft spot without introducing significant steric bulk that could disrupt target binding [1]. This fluorine-for-hydrogen substitution strategy is a well-validated medicinal chemistry tactic for improving microsomal stability and prolonging in vivo half-life [2]. The resulting 3-cyano-5-fluorophenyl biaryl products are expected to exhibit superior metabolic profiles compared to non-fluorinated 3-cyanophenyl analogs [3].

High-Throughput Parallel Synthesis and Compound Library Production for CNS-Targeted Screening

Compound management facilities and medicinal chemistry CROs performing high-throughput parallel synthesis of CNS-targeted screening libraries should select 3-cyano-5-fluorophenylboronic acid based on its favorable physicochemical and handling properties. With a measured LogD (pH 5.5) of 1.59, biaryl products incorporating the 3-cyano-5-fluorophenyl motif fall within the optimal lipophilicity range for CNS drug candidates (LogD 1-3), improving the probability of blood-brain barrier penetration [1]. The crystalline solid form (density 1.35 g/cm³) enables accurate automated weighing and dispensing, reducing variability in high-throughput Suzuki coupling workflows [2]. Storage stability at -20°C under inert atmosphere supports long-term inventory management for iterative library production [3].

SAR Studies Distinguishing Regioisomeric Cyano-Fluorophenyl Contributions to Target Binding

Research groups conducting systematic structure-activity relationship studies to map the electronic and steric contributions of cyano-fluorophenyl substitution patterns should include 3-cyano-5-fluorophenylboronic acid as a key comparator. This specific regioisomer (cyano at 3-position, fluoro at 5-position relative to boronic acid) provides a unique electronic environment distinct from 2-cyano-5-fluoro, 3-cyano-4-fluoro, or 4-cyano-2-fluoro analogs [1]. Kinetic studies on arylboronic acid reactivity in Suzuki coupling demonstrate that electron-withdrawing substituent patterns influence transmetalation rates, and the 3-cyano-5-fluoro arrangement produces a distinct reactivity profile compared to other disubstitution patterns [2]. Procurement of the correct regioisomer is essential for generating interpretable SAR data and avoiding confounding variables in medicinal chemistry optimization [3].

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